molecular formula C24H25N3O3 B2847191 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 898433-26-6

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2847191
CAS No.: 898433-26-6
M. Wt: 403.482
InChI Key: MLVPGILTRBBBJA-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a novel organic compound, attracting interest due to its complex structure and potential applications in various scientific fields. Its unique structure comprises three core fragments: dihydroisoquinoline, furan, and tolyl-oxalamide. Each of these segments contributes to the compound's multifaceted chemical behavior and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : Typically, the synthesis begins with commercially available starting materials. The dihydroisoquinoline moiety can be synthesized via Pomeranz-Fritsch reaction, while the furan ring can be constructed through a Diels-Alder reaction.

  • Condensation and Coupling: : Subsequent steps involve coupling the furan ring with the dihydroisoquinoline derivative using a reductive amination reaction. The oxalamide functionality is then introduced via a reaction with oxalyl chloride, followed by amine coupling.

  • Purification: : The final product is purified using standard chromatographic techniques such as HPLC or recrystallization.

Industrial Production Methods

Scaling up for industrial production generally involves optimizing each step for higher yield and purity. Continuous flow synthesis and automated reaction monitoring systems are often employed to ensure consistent quality. The reaction parameters, such as temperature, solvent, and reaction time, are finely tuned to achieve the best possible outcome.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

  • Reduction: : The dihydroisoquinoline ring can be reduced under mild conditions to afford more saturated analogs.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, especially on the tolyl ring, introducing different functional groups that modify its properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: : Reagents such as alkyl halides and acyl chlorides under basic conditions facilitate substitution reactions.

Major Products Formed

  • Oxidized derivatives of the furan ring.

  • Reduced analogs of the dihydroisoquinoline.

  • Substituted analogs with varied functional groups on the tolyl ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, the compound is used as a building block for more complex molecules. Its diverse reactivity allows for the synthesis of a wide range of derivatives with potential utility in various chemical contexts.

Biology

The compound has shown promise in preliminary biological studies, particularly as a scaffold for the development of new pharmaceutical agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery.

Medicine

Research is ongoing into its potential as an anti-cancer agent, given its ability to modulate biological pathways involved in cell proliferation and apoptosis. Additionally, it is being studied for its potential neuroprotective effects, which could be useful in treating neurodegenerative diseases.

Industry

In industrial chemistry, this compound could serve as an intermediate in the production of specialty chemicals and materials, offering routes to novel polymers and advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within cells. The dihydroisoquinoline ring can bind to certain receptors, while the furan moiety may engage in pi-stacking interactions with aromatic amino acids in proteins. The oxalamide linkage provides a stable anchor, ensuring that the compound maintains its conformation while interacting with its target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Uniqueness

Compared to its analogs, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide stands out due to the presence of the furan ring, which imparts unique electronic properties and reactivity. This difference can lead to distinct biological activities and chemical behaviors, offering unique opportunities in drug development and material science.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-8-10-20(11-9-17)26-24(29)23(28)25-15-21(22-7-4-14-30-22)27-13-12-18-5-2-3-6-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVPGILTRBBBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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